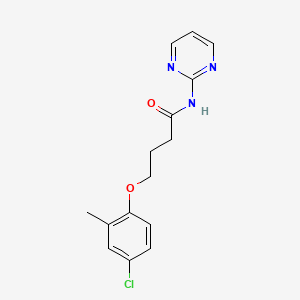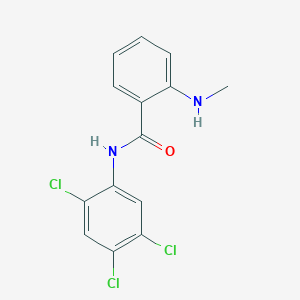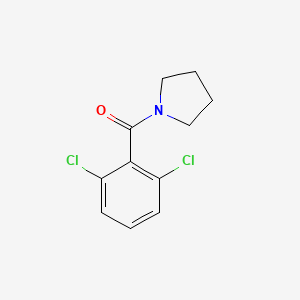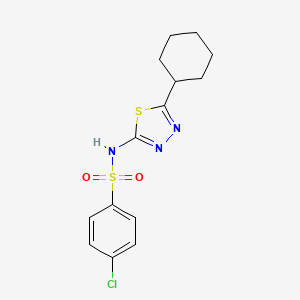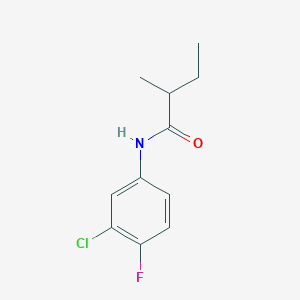![molecular formula C16H16Cl2N2O4S B11170509 Ethyl (2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11170509.png)
Ethyl (2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound with significant applications in various fields It is characterized by the presence of a thiazole ring, a dichlorophenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to form a thiazole derivative . Finally, the thiazole derivative is esterified with ethanol to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring and dichlorophenoxy group are crucial for its biological activity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2,4-DICHLOROPHENOXY)-2-METHYLPROPANOATE: Similar structure but with a methyl group instead of the thiazole ring.
2-(2,4-DICHLOROPHENOXY)PROPIONIC ACID: Lacks the ethyl acetate moiety and thiazole ring.
Uniqueness
ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to the presence of both the thiazole ring and the dichlorophenoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in research and industry.
Properties
Molecular Formula |
C16H16Cl2N2O4S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(2,4-dichlorophenoxy)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-3-23-14(21)7-11-8-25-16(19-11)20-15(22)9(2)24-13-5-4-10(17)6-12(13)18/h4-6,8-9H,3,7H2,1-2H3,(H,19,20,22) |
InChI Key |
HXMMGRFDZLXSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



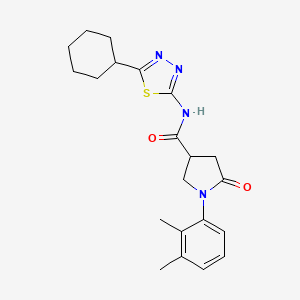
![3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170454.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide](/img/structure/B11170460.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11170464.png)
![2,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11170468.png)

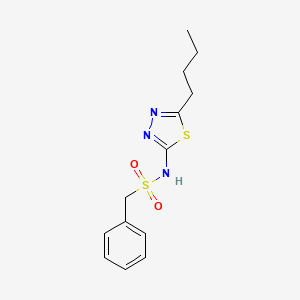
![Ethyl (2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11170480.png)
